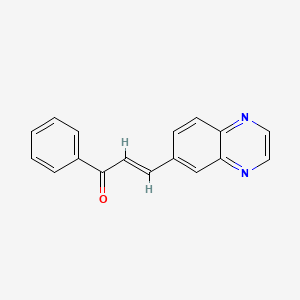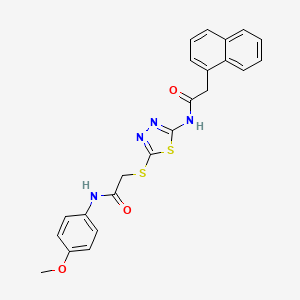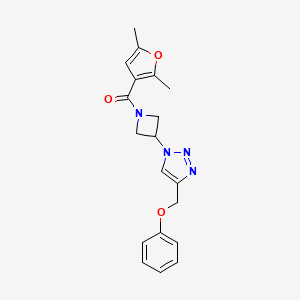
Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one is a chemical compound with the molecular formula C17H12N2O . It is a type of chalcone, a class of compounds that have shown a wide array of biological activities .
Synthesis Analysis
The synthesis of chalcones like this compound can be achieved through the Claisen–Schmidt condensation reaction . This involves the reaction of acetophenone with quinoxaline-6-carbaldehyde in an alkaline medium at room temperature . The reaction is followed by the addition of distilled water and chloridric acid 10% for total precipitation of the compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a phenyl group, a quinoxalin-6-yl group, and a prop-2-en-1-one group . The exact structure can be determined using techniques such as NMR spectroscopy .Aplicaciones Científicas De Investigación
1. Antileishmanial Activity
Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one derivatives have been explored for their antileishmanial activity. A study by (Burguete et al., 2008) found that certain derivatives exhibited significant in vitro activity against amastigotes of Leishmania amazonensis, highlighting their potential in treating leishmaniasis.
2. Anticancer Activity
These compounds have also shown promise in anticancer research. A study conducted by (El Rayes et al., 2019) synthesized derivatives that demonstrated antiproliferative activity against human HCT-116 and MCF-7 cell lines. This indicates their potential as therapeutic agents in cancer treatment.
3. Application in Organic Electronics
In the field of organic electronics, derivatives of this compound have been utilized. (Yin et al., 2016) reported the synthesis of new quinoxaline-containing compounds for use as electron transport materials in blue phosphorescent organic light-emitting diodes.
4. Corrosion Inhibition
These compounds have also been investigated for their role in corrosion inhibition. (Olasunkanmi et al., 2015) found that quinoxalin-6-yl derivatives acted as effective corrosion inhibitors for mild steel in hydrochloric acid, suggesting applications in material protection.
5. Pesticidal Activities
The pesticidal properties of quinoxaline derivatives have been examined as well. (Liu et al., 2020) synthesized novel quinoxaline derivatives showing herbicidal, fungicidal, and insecticidal activities, indicating their potential as agricultural chemicals.
6. Antimicrobial Activity
These compounds have been synthesized and tested for antimicrobial activity. (Kumar et al., 2014) demonstrated that certain derivatives possess substantial activity against various microbial strains.
7. Anti-inflammatory and Antioxidant Activities
Studies like the one conducted by (Burguete et al., 2007) have explored the anti-inflammatory and antioxidant potential of these derivatives, showing inhibition of carrageenin-induced rat paw edema and significant scavenging activities.
Propiedades
IUPAC Name |
(E)-1-phenyl-3-quinoxalin-6-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c20-17(14-4-2-1-3-5-14)9-7-13-6-8-15-16(12-13)19-11-10-18-15/h1-12H/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZGULNJUUZRRX-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2989006.png)


![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride](/img/structure/B2989011.png)
![N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2989014.png)
![3-Benzyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2989016.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2989017.png)

![Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester](/img/structure/B2989021.png)
![2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B2989022.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2989024.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2989025.png)
